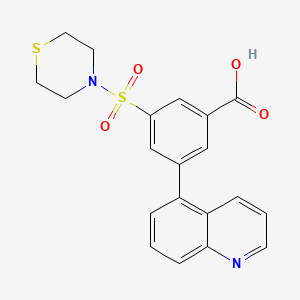

![molecular formula C18H20N6O B5501633 N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of heterocyclic compounds that often exhibit significant biological activities, making them of interest in the development of pharmaceuticals and materials science. Its structure contains several functional groups, including an indazole moiety, a carboxamide group, and a pyridine ring substituted with an imidazole, suggesting a complex synthesis and a variety of potential chemical properties and reactions.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions starting from simpler heterocyclic precursors. For example, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation followed by conversion to diethylamide, indicating similar strategies might be employed for our target compound (Anuradha et al., 2014).

Molecular Structure Analysis

Structural analysis of related compounds is often performed using spectroscopic techniques like FT-IR, NMR, and X-ray diffraction. These methods help confirm the identity and purity of the synthesized compounds and provide detailed insights into their molecular conformation and crystal packing (Anuradha et al., 2014).

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with similar structures have been explored extensively in the field of medicinal chemistry for their potential therapeutic properties. For instance, derivatives of imidazo[1,2-a]pyrimidine have been investigated for their role in antagonizing the androgen receptor, demonstrating significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). These studies also highlight the importance of modifying these compounds to reduce metabolism mediated by aldehyde oxidase (AO), a common challenge in drug development (Linton et al., 2011).

Molecular Biology Applications

In the realm of molecular biology, polyamides containing N-methyl imidazole and N-methyl pyrrole have shown promise in targeting specific DNA sequences in the minor groove, controlling gene expression. These polyamides are being studied as potential agents for treating diseases such as cancer by inhibiting gene expression with high specificity (Chavda et al., 2010).

Antimicrobial Research

Imidazo[1,2-a]pyridine-8-carboxamides have emerged as a novel antimycobacterial lead, generated from whole-cell screening against Mycobacterium tuberculosis. The development of these compounds showcases the synthesis and optimization of a new class of selective inhibitors for tuberculosis, demonstrating the critical role of structural modifications in enhancing antimicrobial activity (Ramachandran et al., 2013).

Chemical Synthesis and Drug Design

The exploration of imidazo[1,5-a]pyridine derivatives has provided insights into the design of stable N-heterocyclic carbenes, offering a versatile platform for generating new types of carbenes. These findings have implications for the development of catalytic systems and the synthesis of complex molecules, highlighting the architectural versatility of the imidazo[1,5-a]pyridine skeleton (Alcarazo et al., 2005).

properties

IUPAC Name |

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12-4-5-15-14(9-12)16(23-22-15)18(25)21-10-13-3-2-6-20-17(13)24-8-7-19-11-24/h2-3,6-8,11-12H,4-5,9-10H2,1H3,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSDCBCJFCXIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NN2)C(=O)NCC3=C(N=CC=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

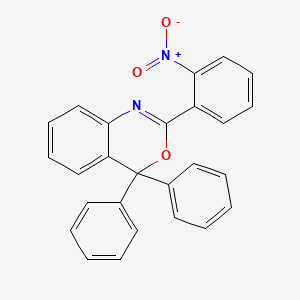

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)